Cas no 1379244-39-9 (Ethyl 3-methoxy-4-methylpicolinate)
Ethyl 3-methoxy-4-methylpicolinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-methoxy-4-methylpicolinate
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- Inchi: 1S/C10H13NO3/c1-4-14-10(12)8-9(13-3)7(2)5-6-11-8/h5-6H,4H2,1-3H3
- InChI Key: AEFREDUWSULOMQ-UHFFFAOYSA-N
- SMILES: O(C)C1C(C(=O)OCC)=NC=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- XLogP3: 1.7
- Topological Polar Surface Area: 48.4
Ethyl 3-methoxy-4-methylpicolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029003946-250mg |
Ethyl 3-methoxy-4-methylpicolinate |
1379244-39-9 | 95% | 250mg |
$1,058.40 | 2022-04-02 | |
| Alichem | A029003946-500mg |
Ethyl 3-methoxy-4-methylpicolinate |
1379244-39-9 | 95% | 500mg |
$1,685.00 | 2022-04-02 | |
| Alichem | A029003946-1g |
Ethyl 3-methoxy-4-methylpicolinate |
1379244-39-9 | 95% | 1g |
$2,981.85 | 2022-04-02 |
Ethyl 3-methoxy-4-methylpicolinate Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Ethyl 3-methoxy-4-methylpicolinate
Research Brief on Ethyl 3-methoxy-4-methylpicolinate (CAS: 1379244-39-9) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-methoxy-4-methylpicolinate (CAS: 1379244-39-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This ester derivative of picolinic acid is characterized by its methoxy and methyl substituents at the 3 and 4 positions, respectively, which confer unique physicochemical properties. Recent studies have explored its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 3-methoxy-4-methylpicolinate as a key building block in the synthesis of novel PI3K inhibitors. The researchers employed a structure-activity relationship (SAR) approach, systematically modifying the picolinate scaffold to optimize binding affinity and selectivity. The compound's methoxy group was found to play a crucial role in forming hydrogen bonds with the kinase's hinge region, while the ethyl ester moiety facilitated cell permeability.
In the context of drug discovery, Ethyl 3-methoxy-4-methylpicolinate has shown promise in fragment-based drug design (FBDD). A recent patent application (WO2023051234) disclosed its use as a core fragment in the development of allosteric modulators for G protein-coupled receptors (GPCRs). The compound's relatively small molecular weight (209.24 g/mol) and favorable ligand efficiency metrics make it an attractive starting point for medicinal chemistry optimization campaigns.
From a synthetic chemistry perspective, advances in the preparation of Ethyl 3-methoxy-4-methylpicolinate have been reported. A 2024 publication in Organic Process Research & Development described an improved catalytic system for its synthesis, utilizing a palladium-catalyzed methoxylation strategy that achieved 85% yield with excellent regioselectivity. This methodological advancement addresses previous challenges in the selective functionalization of the picolinate core.
The compound's physicochemical properties have been thoroughly characterized in recent studies. Computational analyses published in the Journal of Chemical Information and Modeling (2023) revealed that Ethyl 3-methoxy-4-methylpicolinate exhibits optimal lipophilicity (clogP = 1.82) for central nervous system (CNS) drug candidates, suggesting potential applications in neurological disorders. However, in vitro ADME studies indicate that the ethyl ester may require prodrug optimization for optimal pharmacokinetic properties.
Emerging applications of Ethyl 3-methoxy-4-methylpicolinate extend beyond traditional small-molecule therapeutics. A 2024 study in ACS Chemical Biology reported its incorporation into PROTAC (proteolysis-targeting chimera) molecules targeting bromodomain-containing proteins. The compound's structural features were found to contribute to both target binding and linker geometry, highlighting its versatility in modern drug discovery paradigms.
In conclusion, Ethyl 3-methoxy-4-methylpicolinate (1379244-39-9) represents a valuable chemical entity in contemporary pharmaceutical research. Its diverse applications span from kinase inhibitor development to novel therapeutic modalities like PROTACs. Recent synthetic improvements and mechanistic insights into its biological interactions position this compound as a promising scaffold for future drug discovery efforts. Further research is warranted to explore its full potential in addressing unmet medical needs.
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